molecular formula C19H19F2N5O4S B280191 7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B280191
M. Wt: 451.4 g/mol
InChI Key: QOULBOOCBOSWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of kinases, which are enzymes involved in several cellular processes, including cell growth and division. By inhibiting these enzymes, the compound can prevent the growth and proliferation of cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent antiproliferative activity against several cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(Difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments include its potent inhibitory activity against kinases, making it a promising candidate for the development of novel anticancer agents. However, its complex synthesis method and limited availability can be a limitation for its use in lab experiments.

Future Directions

Several future directions can be explored in the field of medicinal chemistry using 7-(Difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide. These include the development of novel anticancer agents, the study of its pharmacokinetic properties, and the exploration of its potential applications in other diseases, such as Alzheimer's disease and diabetes. Additionally, further research can be conducted to optimize its synthesis method and increase its availability for lab experiments.

Synthesis Methods

The synthesis of 7-(Difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 4-morpholinylsulfonyl chloride with 3-amino-5-methylpyrazole to form 3-(4-morpholinylsulfonyl)-5-methylpyrazole. This intermediate is then reacted with 2,2-difluoroacetaldehyde to form 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Finally, this intermediate is reacted with 4-aminobenzenesulfonamide to form the desired compound.

Scientific Research Applications

The compound 7-(Difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). This makes it a promising candidate for the development of novel anticancer agents.

Properties

Molecular Formula

C19H19F2N5O4S

Molecular Weight

451.4 g/mol

IUPAC Name

7-(difluoromethyl)-5-methyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H19F2N5O4S/c1-12-9-16(17(20)21)26-18(23-12)15(11-22-26)19(27)24-13-3-2-4-14(10-13)31(28,29)25-5-7-30-8-6-25/h2-4,9-11,17H,5-8H2,1H3,(H,24,27)

InChI Key

QOULBOOCBOSWQK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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